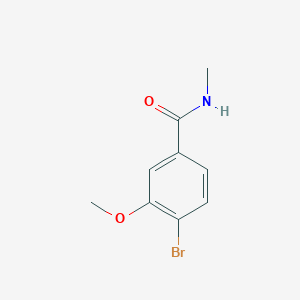

4-Bromo-3-methoxy-N-methylbenzamide

Beschreibung

Molecular Formula and Constitutional Analysis

4-Bromo-3-methoxy-N-methylbenzamide possesses the molecular formula C₉H₁₀BrNO₂ with a molecular weight of 244.09 grams per mole. The constitutional analysis reveals a benzene ring core substituted at three distinct positions, creating a trisubstituted aromatic system with specific regiochemical characteristics. The compound features a bromine atom occupying the 4-position relative to the amide substituent, while a methoxy group (-OCH₃) is positioned at the 3-position. The amide functionality contains an N-methyl substitution, distinguishing it from the primary benzamide structure.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its systematic name, while the Simplified Molecular Input Line Entry System representation provides the structural formula as O=C(NC)C1=CC=C(Br)C(OC)=C1. The International Chemical Identifier key UHZULJYJIHUYNB-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The constitutional framework demonstrates asymmetric substitution around the benzene ring, with the amide carbonyl serving as the primary electron-withdrawing center.

The molecular architecture exhibits a planar aromatic system with three substituents positioned to create distinct electronic environments. The bromine atom contributes significant steric bulk with an atomic radius of approximately 1.85 Ångströms, while the methoxy group introduces both steric and electronic effects through its oxygen lone pairs. The N-methylamide functionality provides both hydrogen bond acceptor capabilities through the carbonyl oxygen and potential conformational flexibility through rotation around the C-N bond.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Ring Substitution Pattern | 1,3,4-trisubstituted benzene |

| Heavy Atom Count | 13 |

| Rotatable Bond Count | 2 |

Eigenschaften

IUPAC Name |

4-bromo-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZULJYJIHUYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674709 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-34-3 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Approach to Benzamide Synthesis

Starting Materials: Typically, benzamides are synthesized from benzoic acids or their derivatives. For This compound , one might start with 4-bromo-3-methoxybenzoic acid.

Activation and Coupling: The carboxylic acid group is activated (e.g., using coupling agents like HATU) and then coupled with methylamine to form the amide bond.

Purification: The resulting product is purified using techniques such as flash chromatography.

Example Synthesis of Related Compounds

For compounds like N-(4-Bromo-3-methoxyphenyl)benzamide , the synthesis involves coupling 4-bromo-3-methoxyaniline with benzoic acid using HATU and DIPEA in DMF. This process can be adapted for This compound by using methylamine instead of aniline derivatives.

Analytical Data and Purification Techniques

- Purification Techniques: Flash chromatography over silica gel is commonly used for purification.

- Analytical Techniques: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed for purity assessment and structural confirmation.

Data Table: Chemical Properties and Synthesis Conditions

| Compound | Molecular Formula | Molecular Weight | Synthesis Conditions | Yield |

|---|---|---|---|---|

| This compound | C9H10BrNO2 | 244.09 g/mol | Not specified | Not specified |

| N-(4-Bromo-3-methoxyphenyl)benzamide | C14H12BrNO2 | 308.16 g/mol | HATU, DIPEA in DMF | Not specified for this exact compound |

| 4-Bromo-3-methoxyaniline | C7H8BrNO | 186.05 g/mol | BBr3 in CH2Cl2 | 88% |

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

Reduction Products: Reduction can lead to the formation of amines or alcohols.

Coupling Products: Aryl or vinyl-substituted benzamides are common products of coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical applications. Its functional groups allow for further chemical modifications, enhancing its utility in creating diverse chemical entities .

Biology

- Enzyme Inhibition : Studies indicate that 4-Bromo-3-methoxy-N-methylbenzamide exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This property suggests potential implications for drug metabolism and pharmacokinetics, making it a candidate for further pharmacological research .

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures may possess antimicrobial properties, indicating that this compound could be effective against certain microbial strains .

Neurochemistry

- Modulation of Neurotransmitter Systems : The compound is being investigated for its effects on neurotransmitter systems. It is utilized in neurochemical assays to evaluate its interaction with neurotransmitter receptors and uptake transporters, potentially aiding in understanding neurological disorders .

Industrial Applications

- Material Development : In industrial settings, this compound is incorporated into polymer chains or small molecule systems for developing organic materials such as dyes, pigments, and electronic materials. Its reactivity allows for the introduction of various functional groups that impart desired properties to these materials .

- Catalysis : Researchers are exploring the use of this compound as a ligand in transition metal complexes to catalyze organic reactions. Its electronic properties can be tuned to enhance the activity and selectivity of the resulting catalysts .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules | Enables further chemical modifications |

| Biology | Inhibitor of cytochrome P450 enzymes (CYP1A2) | Implications for drug metabolism |

| Neurochemistry | Interaction with neurotransmitter systems | Potential therapeutic applications |

| Industrial Applications | Development of organic materials (dyes, pigments) | Enhanced material properties through functionalization |

| Catalysis | Ligand in transition metal complexes | Improved catalytic activity and selectivity |

Case Study 1: CYP1A2 Inhibition

Research has demonstrated that this compound effectively inhibits CYP1A2 activity. This inhibition can affect the metabolism of various drugs processed by this enzyme, highlighting the importance of understanding drug-drug interactions involving this compound .

Case Study 2: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of benzamide derivatives, this compound showed promising results against specific bacterial strains. The structural characteristics contributed to its bioactivity, making it a candidate for further investigation in antimicrobial drug development .

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the amide group can participate in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (CAS: Not provided)

- Structure : Contains three methoxy groups (positions 3, 4, 5) and a bromophenylamide moiety.

- Synthesis : Prepared from 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene .

- Crystallography: Exhibits hydrogen bonding along the [101] axis, forming chains.

3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (CAS: 356541-68-9)

- Structure: Bromine at position 3, methoxy at 4, and a phenylamino substituent on the benzamide.

- Properties: Molecular weight = 397.27 g/mol, predicted density = 1.447 g/cm³, boiling point = 485.1°C.

4-Bromo-N,N-dimethylbenzamide (CAS: Not provided)

- Structure : Lacks the methoxy group but has two methyl groups on the amide nitrogen.

- Impact : The absence of the methoxy group reduces electron-donating effects, while dual N-methylation may increase lipophilicity, affecting membrane permeability in biological systems .

Positional Isomers and Functional Group Variations

2-Bromo-N-methoxy-N-methylbenzamide (CAS: 899425-05-9)

- Structure : Bromine at position 2 instead of 4.

3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide (CAS: Not provided)

- Structure : Replaces bromine with iodine and adds a hydroxyl group.

- Impact : The larger iodine atom increases polarizability and van der Waals interactions, while the hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound .

Complex Derivatives with Heterocycles

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (CAS: 333398-00-8)

- Structure : Incorporates a benzoxazole ring and dichlorophenyl substituents.

- Properties: Molecular formula = C₂₁H₁₃BrCl₂N₂O₃, molar mass = 492.15 g/mol.

4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine (CAS: Not provided)

- Structure : Amidines with bromine and methoxy substituents.

- Crystallography : Exhibits distinct C–N (1.3689 Å) and C=N (1.285 Å) bond lengths due to reduced delocalization compared to unsubstituted benzamidines. This electronic perturbation is critical in coordination chemistry for designing metal-organic frameworks .

Biologische Aktivität

4-Bromo-3-methoxy-N-methylbenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. The presence of bromine and methoxy groups contributes to its unique pharmacological properties. The compound can be synthesized through various methods, allowing for the introduction of specific functional groups that influence its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and inhibition can lead to significant drug-drug interactions. The compound's mechanism involves binding to the active site of the enzyme, thereby altering its activity.

Key Features:

- Binding Affinity : The bromine and methoxy substituents enhance the compound's binding affinity to CYP1A2.

- Hydrogen Bonding : The amide group facilitates hydrogen bonding interactions, stabilizing the complex formed with the enzyme.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : As a CYP1A2 inhibitor, it can impact the metabolism of other drugs, leading to increased efficacy or toxicity.

- Neurotransmitter Modulation : Preliminary studies suggest that derivatives may influence neurotransmitter levels, although further investigation is needed to clarify these effects.

- Catalytic Applications : The compound has been explored as a ligand in transition metal complexes for catalyzing organic reactions.

Study 1: CYP1A2 Inhibition

In a study assessing the effects of various benzamide derivatives on CYP1A2 activity, this compound demonstrated significant inhibition compared to control compounds. This suggests potential applications in pharmacotherapy where modulation of drug metabolism is desired.

Study 2: Neurotransmitter Levels

Another investigation utilized computational modeling to predict the effects of this compound derivatives on neurotransmitter levels. Results indicated a potential increase in serotonin levels, warranting further experimental validation.

Table 1: Comparison of Related Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-N-methoxy-N-methylbenzamide | 192436-83-2 | 0.84 |

| 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide | 1519917-98-6 | 0.82 |

| 4-Cyano-N-methoxy-N-methylbenzamide | 116332-64-0 | 0.76 |

| N-Methoxy-N,4-dimethylbenzamide | 122334-36-5 | 0.84 |

This table highlights compounds structurally related to this compound, which may exhibit similar biological activities due to their structural similarities.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the compound's effects in living organisms.

- Expanded Biological Testing : Exploring its impact on additional enzymes and receptors.

- Derivatives Development : Synthesis of new derivatives with enhanced efficacy or reduced side effects.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-methoxy-N-methylbenzamide, and what methodological considerations are critical?

Answer: The synthesis typically involves coupling a brominated benzoic acid derivative with N-methylmethoxyamine. For example, 2-bromo-4-(trifluoromethyl)benzoic acid can be activated using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to form the corresponding benzamide . Key considerations include:

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDOD) reveals aromatic protons (δ 7.69–8.09 ppm) and methyl/methoxy groups (δ 3.31–3.46 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 312.2 (M) and 314.2 (M+2) confirm the bromine isotopic pattern .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Immediate medical attention for exposure; fire hazards require dry chemical extinguishers .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions, and what experimental designs optimize these transformations?

Answer: The bromo group at the para position enables participation in Suzuki-Miyaura couplings with aryl boronic acids. Key factors:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water.

- Base Optimization : NaCO or CsCO enhances transmetallation efficiency.

- By-Product Analysis : Monitor debromination via LC-MS to adjust reaction time/temperature .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in NMR assignments, as demonstrated for structurally related benzamidines .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish overlapping signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict C NMR shifts to cross-validate experimental data .

Q. How can computational methods predict feasible synthetic routes and potential by-products?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose routes based on precursor scoring and reaction plausibility (threshold >0.01) .

- AI-Driven Platforms : Predict regioselectivity in bromination or methoxy group positioning using PubChem’s Percepta Platform .

- By-Product Identification : Machine learning models flag potential side products (e.g., dehalogenated analogs) for LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.